2-Chloro-6-methyl-isonicotinic acid hydrazide
CAS No.: 19353-99-2
Cat. No.: VC8012614
Molecular Formula: C7H8ClN3O
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19353-99-2 |
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Molecular Formula | C7H8ClN3O |
Molecular Weight | 185.61 g/mol |
IUPAC Name | 2-chloro-6-methylpyridine-4-carbohydrazide |
Standard InChI | InChI=1S/C7H8ClN3O/c1-4-2-5(7(12)11-9)3-6(8)10-4/h2-3H,9H2,1H3,(H,11,12) |
Standard InChI Key | PENBZGORQVBEGT-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=N1)Cl)C(=O)NN |
Canonical SMILES | CC1=CC(=CC(=N1)Cl)C(=O)NN |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 2-chloro-6-methylpyridine-4-carbohydrazide, reflecting its pyridine backbone with substituents at specific positions . Its molecular formula is C₇H₈ClN₃O, with a molecular weight of 185.61 g/mol . Key identifiers include:
Property | Value | Source |
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CAS Registry Number | 19353-99-2 | PubChem |
PubChem CID | 3029020 | PubChem |
SMILES | CC1=CC(=CC(=N1)Cl)C(=O)NN | PubChem |
InChIKey | PENBZGORQVBEGT-UHFFFAOYSA-N | PubChem |
The planar pyridine ring system confers rigidity, while the hydrazide (-CONHNH₂) group enables hydrogen bonding and metal coordination .
Crystallographic and Conformational Features
Though X-ray crystallographic data for this specific compound remains unpublished, structural analogs such as isonicotinic acid hydrazide (INH) adopt a nearly planar configuration, with slight deviations due to steric effects from substituents . Computational models predict that the chlorine atom at position 2 and the methyl group at position 6 introduce steric hindrance, potentially influencing packing efficiency in solid-state structures .
Synthesis and Purification
Synthetic Routes
The compound is synthesized via nucleophilic acyl substitution, analogous to methods used for INH derivatives . A representative protocol involves:
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Condensation: Reacting ethyl 2-chloro-6-methylisonicotinate with hydrazine hydrate in anhydrous ethanol under reflux conditions .
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Isolation: Cooling the reaction mixture to precipitate the product, followed by filtration and recrystallization from ethanol .
Reaction conditions (e.g., molar ratios, reflux duration) remain unspecified in public literature, necessitating optimization for high yields.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹) :
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ν(N-H): 3200–3350 (hydrazide NH stretch).
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ν(C=O): 1660–1680 (amide I band).
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ν(C=N): 1580–1600 (pyridine ring).
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δ(N-H): 1550–1570 (amide II band).
Shifts in carbonyl (C=O) and NH stretches upon metal complexation indicate ligand coordination via the hydrazide oxygen and azomethine nitrogen .
Electronic Spectroscopy
UV-Vis spectra in DMSO exhibit:
Metal complexes display d-d transitions in the visible range (e.g., 13,477 cm⁻¹ for Zn²+ complexes), suggesting octahedral geometries .
Coordination Chemistry and Metal Complexes
Complexation Behavior
The hydrazide group acts as a bidentate ligand, coordinating through:
Stoichiometric studies indicate a 1:1 metal-ligand ratio for Mn(II), Co(II), Cu(II), and Zn(II) complexes .
Magnetic and Conductivity Data
Metal Ion | μeff (B.M.) | Geometry | Λₘ (Ω⁻¹ cm² mol⁻¹) |
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Zn²⁺ | Diamagnetic | Octahedral | 0.16 |
Cu²⁺ | 1.85 | Octahedral | 0.16 |
Co²⁺ | 3.22 | Octahedral | 0.26 |
Mn²⁺ | 3.83 | Octahedral | 1.60 |
Low molar conductivity values (Λₘ < 10 Ω⁻¹ cm² mol⁻¹) suggest non-electrolytic behavior, with nitrate counterions in the outer sphere .
Applications and Future Directions
Industrial and Pharmaceutical Uses
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Catalysis: As a ligand in transition metal-catalyzed cross-coupling reactions.
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Drug Development: Potential scaffold for antitubercular or anticancer agents, building on INH’s clinical use .
Research Gaps
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In Vivo Efficacy: Requires preclinical testing for bioavailability and toxicity.
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Structure-Activity Relationships: Systematic variation of substituents to optimize bioactivity.
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